5-Chloro-N-cyclohexylpentanamide-d11
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Overview
Description
5-Chloro-N-cyclohexylpentanamide-d11 is a deuterated analog of 5-Chloro-N-cyclohexylpentanamide. It is a stable isotope-labeled compound, often used in various scientific research applications. The molecular formula of this compound is C11H9D11ClNO, and it has a molecular weight of 228.80 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-cyclohexylpentanamide-d11 typically involves the deuteration of 5-Chloro-N-cyclohexylpentanamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require the presence of a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the extent of deuteration and the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-cyclohexylpentanamide-d11 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
5-Chloro-N-cyclohexylpentanamide-d11 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics Research: Used as an internal standard in mass spectrometry for the quantification of proteins and peptides.
Metabolic Studies: Employed in tracing metabolic pathways and studying the kinetics of biochemical reactions.
Pharmaceutical Research: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.
Environmental Analysis: Used in the analysis of environmental samples to trace the fate and transport of pollutants
Mechanism of Action
The mechanism of action of 5-Chloro-N-cyclohexylpentanamide-d11 is primarily related to its role as a stable isotope-labeled compound. It does not exert any specific biological effects but serves as a tracer or internal standard in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantification and analysis in mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-cyclohexylpentanamide: The non-deuterated analog of 5-Chloro-N-cyclohexylpentanamide-d11.
5-Chloro-N-cyclohexylvaleramide: A similar compound with a slightly different structure.
N-Cyclohexylvaleramide: Another related compound without the chlorine atom
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical applications, such as improved accuracy in quantification and the ability to trace metabolic pathways without interference from endogenous compounds .
Properties
IUPAC Name |
5-chloro-N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/i1D2,2D2,3D2,6D2,7D2,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBOCFRZMDIDG-BMWRUFNQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)CCCCCl)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727170 |
Source
|
Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073608-18-0 |
Source
|
Record name | 5-Chloro-N-(~2~H_11_)cyclohexylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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